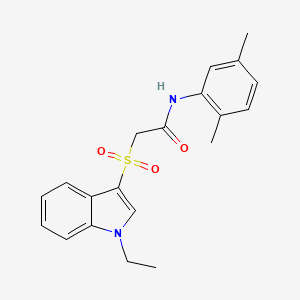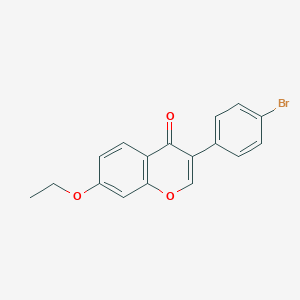
3-(4-Bromophenyl)-7-ethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Bromophenyl)-7-ethoxychromen-4-one” is likely to be an organic compound based on its structure. It seems to contain a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The presence of a bromophenyl group indicates that it might have been synthesized using bromination of a phenyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the bromination of a phenyl group and the formation of a chromen-4-one moiety. The ethoxy group might be introduced through an etherification reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The bromophenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The bromophenyl group in the compound might undergo various reactions such as coupling reactions or substitution reactions . The chromen-4-one moiety might undergo reactions typical for ketones and ethers .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized through spectroscopic methods such as FT-IR, UV-Vis, and X-ray diffraction. These techniques help in understanding the molecular structure, intermolecular contacts, and the electronic properties of the compound. The study by Demircioğlu et al. (2019) focuses on the spectroscopic and XRD characterization, alongside DFT approach to explore chemical activity, molecular electrostatic potential, and other properties of a related bromophenyl compound, demonstrating the compound's potential in various chemical and physical applications (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Optical Properties
- Research on tuning optical properties and enhancing solid-state emission of poly(thiophene)s, as reported by Li, Vamvounis, and Holdcroft (2002), reveals how molecular control through postfunctionalization can systematically study electronic and steric effects of various functional groups. This suggests potential applications of 3-(4-Bromophenyl)-7-ethoxychromen-4-one in modifying optical and photophysical properties of materials (Li, Vamvounis, & Holdcroft, 2002).
Reaction Mechanisms
- The reactivity and interaction of similar bromoethoxy compounds with different nucleophiles have been studied, offering insights into their potential use in synthetic chemistry for creating novel materials or molecules with specific properties. For instance, Zhao et al. (2010) examined the reactions of a 3-bromo-4-ethoxy compound with benzenethiols, shedding light on the compound's reactivity and potential applications in synthesis (Zhao, Song, Jiang, Xu, & Zhu, 2010).
Nonlinear Optical (NLO) Properties
- The nonlinear optical properties of bromophenyl derivatives have been explored, indicating the compound's relevance in the development of NLO materials. Shkir et al. (2019) discussed the potential of chalcone derivatives with bromophenyl groups in semiconductor devices, highlighting the importance of such compounds in the field of optoelectronics and photonics (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Potential for Drug Development
- A novel bromophenol derivative, demonstrating anticancer activities on human lung cancer cell lines, was studied by Guo et al. (2018). The compound induced cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting potential therapeutic applications in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Orientations Futures
The compound “3-(4-Bromophenyl)-7-ethoxychromen-4-one” might be a subject of future research due to its complex structure and the presence of functional groups that are common in biologically active compounds . Further studies might focus on its synthesis, characterization, and potential biological activities.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-7-ethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSJGPLVLDHYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

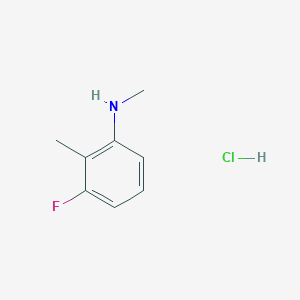
![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)
![2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine](/img/structure/B2708014.png)
![1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2708015.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
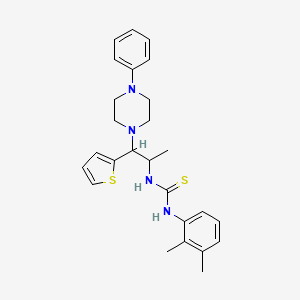
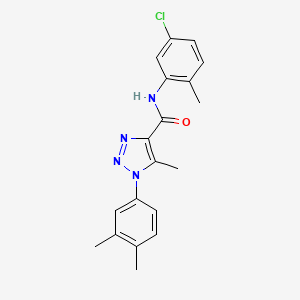
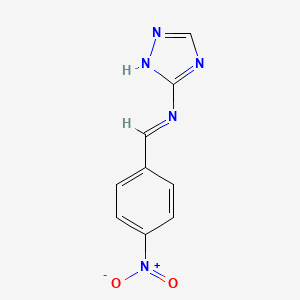
![ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate](/img/structure/B2708027.png)
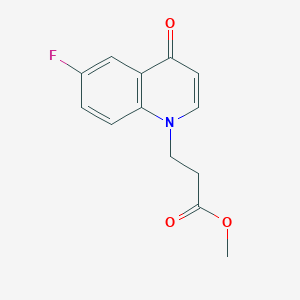
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2708029.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)
